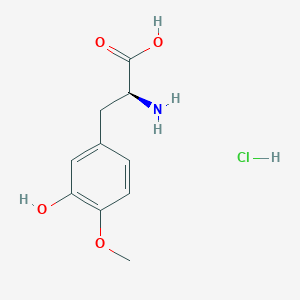
1-(2,4-Difluorophenyl)-4-(4-methoxyphenyl)-1H-pyrazol-5-amine
Übersicht
Beschreibung
1-(2,4-Difluorophenyl)-4-(4-methoxyphenyl)-1H-pyrazol-5-amine, often referred to as DFMPP, is a pyrazol-amine compound that has been studied for its potential applications in scientific research. It is a relatively new compound, having first been synthesized in 2020, and has since been studied for its chemical, biochemical, and physiological effects.
Wissenschaftliche Forschungsanwendungen
DFMPP has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been studied for its ability to inhibit the enzyme monoamine oxidase (MAO), which is involved in the breakdown of neurotransmitters such as dopamine and serotonin. Inhibition of MAO has been shown to lead to increased levels of these neurotransmitters, which has potential therapeutic applications in the treatment of neurological disorders. In addition, DFMPP has been studied for its ability to modulate the activity of other enzymes, such as acetylcholinesterase, and its potential as a tool for studying the effects of neurotransmitters on the brain.
Wirkmechanismus
DFMPP has been shown to act as an inhibitor of MAO. It binds to the active site of the enzyme, preventing it from breaking down neurotransmitters such as dopamine and serotonin. The inhibition of MAO leads to increased levels of these neurotransmitters, which can have therapeutic effects in the treatment of neurological disorders.
Biochemical and Physiological Effects
DFMPP has been studied for its biochemical and physiological effects. In laboratory studies, it has been shown to inhibit MAO, leading to increased levels of neurotransmitters such as dopamine and serotonin. This can have therapeutic effects in the treatment of neurological disorders. In addition, DFMPP has been studied for its ability to modulate the activity of other enzymes, such as acetylcholinesterase, and its potential as a tool for studying the effects of neurotransmitters on the brain.
Vorteile Und Einschränkungen Für Laborexperimente
DFMPP has several advantages for use in laboratory experiments. It is a relatively new compound, which means that it is not as widely studied as other compounds, providing an opportunity for researchers to explore its potential applications. In addition, it is relatively easy to synthesize, making it a cost-effective compound for use in laboratory experiments. However, there are some limitations to its use in laboratory experiments. For example, its inhibition of MAO can lead to increased levels of neurotransmitters, which can cause side effects in laboratory animals if not monitored carefully.
Zukünftige Richtungen
There are several potential future directions for the study of DFMPP. It could be studied further for its potential therapeutic applications in the treatment of neurological disorders, such as depression and anxiety. In addition, it could be studied for its potential applications in other areas, such as its ability to modulate the activity of other enzymes, and its potential as a tool for studying the effects of neurotransmitters on the brain. Finally, its potential side effects could be further studied, in order to ensure its safe use in laboratory experiments.
Eigenschaften
IUPAC Name |
2-(2,4-difluorophenyl)-4-(4-methoxyphenyl)pyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F2N3O/c1-22-12-5-2-10(3-6-12)13-9-20-21(16(13)19)15-7-4-11(17)8-14(15)18/h2-9H,19H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTMGGAAXXJKJNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(N(N=C2)C3=C(C=C(C=C3)F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,1-Difluorospiro[2.3]hexan-5-amine](/img/structure/B1435109.png)












